molecular formula C10H24Cl3N3 B2992819 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride CAS No. 2416236-70-7

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride

Cat. No.: B2992819
CAS No.: 2416236-70-7
M. Wt: 292.67
InChI Key: GOJZQFAKBDQWEN-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride is a chemical compound with the molecular formula C10H24Cl3N3 and a molecular weight of 292.68 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride typically involves the reaction of 4-methylpiperazine with cyclopentanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride is unique due to its specific structural features and the presence of both a cyclopentane ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.3ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;;/h9-10H,2-8,11H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJVVJVDVDTJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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